molecular formula C9H11ClN2O2 B15353276 Ethyl 2-[(5-chloropyridin-3-yl)amino]acetate

Ethyl 2-[(5-chloropyridin-3-yl)amino]acetate

Cat. No.: B15353276
M. Wt: 214.65 g/mol
InChI Key: MYKUJSNCCCLPJZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-chloropyridin-3-yl)amino]acetate is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chloro group at the 5-position of the pyridine ring and an ethyl ester group attached to the amino group.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Amination: The synthesis of this compound typically involves the chlorination of pyridine to introduce the chloro group at the 5-position, followed by the amination of the resulting compound to introduce the amino group.

  • Esterification: The amino group is then reacted with ethyl chloroacetate to form the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also involve purification steps to remove any impurities and by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: The compound can participate in substitution reactions, where the chloro group or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Compounds with different functional groups replacing the chloro or amino groups.

Scientific Research Applications

Ethyl 2-[(5-chloropyridin-3-yl)amino]acetate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the interactions of pyridine derivatives with biological molecules.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-[(5-chloropyridin-3-yl)amino]acetate exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Ethyl 2-[(5-chloropyridin-2-yl)amino]acetate: Similar structure but with the chloro group at a different position on the pyridine ring.

  • Ethyl 2-[(3-chloropyridin-5-yl)amino]acetate: Another positional isomer with the chloro group at the 3-position.

Uniqueness: Ethyl 2-[(5-chloropyridin-3-yl)amino]acetate is unique due to its specific arrangement of functional groups, which can influence its reactivity and applications. The position of the chloro group on the pyridine ring can significantly affect the compound's chemical properties and biological activity.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl 2-[(5-chloropyridin-3-yl)amino]acetate

InChI

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)6-12-8-3-7(10)4-11-5-8/h3-5,12H,2,6H2,1H3

InChI Key

MYKUJSNCCCLPJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC(=CN=C1)Cl

Origin of Product

United States

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